1-(2,6-Dimethyl-benzoyl)-piperidin-4-one
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2,6-dimethylbenzoyl)piperidin-4-one |
InChI |
InChI=1S/C14H17NO2/c1-10-4-3-5-11(2)13(10)14(17)15-8-6-12(16)7-9-15/h3-5H,6-9H2,1-2H3 |
InChI Key |
BQOOUKMOGICWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(=O)CC2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research has indicated that piperidin-4-one derivatives, including 1-(2,6-Dimethyl-benzoyl)-piperidin-4-one, exhibit promising anticancer properties. In studies involving synthetic analogs of piperidin-4-one, compounds have shown cytotoxic effects against hematological malignancies. For instance, certain derivatives have been found to reduce the growth of cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .
- Diabetes Management : The compound has been investigated for its role in managing diabetes, particularly type 2 diabetes mellitus. It acts as an inhibitor of enzymes involved in glucose metabolism and insulin regulation. Studies have demonstrated that piperidine-based compounds can enhance insulin sensitivity and reduce blood glucose levels through various mechanisms, including the inhibition of dipeptidyl peptidase IV (DPP-IV) .
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of piperidin-4-one derivatives. These compounds have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter levels and reducing oxidative stress .
Biochemical Applications
- Enzyme Inhibition : The compound has shown efficacy as an enzyme inhibitor. For example, it has been tested against acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory activity which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
- Molecular Docking Studies : Computational studies involving molecular docking have been employed to understand the binding interactions of 1-(2,6-Dimethyl-benzoyl)-piperidin-4-one with various biological targets. These studies help predict the compound's pharmacokinetic properties and its potential efficacy as a drug candidate .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s synthesis likely prioritizes steric control due to the 2,6-dimethyl groups, whereas electron-deficient aryl derivatives (e.g., nitro/fluoro) require activating conditions .
Physical and Chemical Properties
- Crystallography: Derivatives like 2,6-diphenyl-3-allyl-piperidin-4-one () exhibit non-planar ring puckering, analyzed using software such as SHELX and ORTEP . The Cremer-Pople parameters () quantify puckering amplitudes, critical for understanding conformational stability .
- Solubility :
- Trimethoxyphenyl derivatives () show improved aqueous solubility due to methoxy H-bonding, whereas the target compound’s dimethylbenzoyl group may favor organic solvents.
Preparation Methods
Piperidin-4-one Synthesis via Mannich Reaction
N-Acylation with 2,6-Dimethylbenzoyl Chloride
-
Reactants : Piperidin-4-one (1.0 equiv), 2,6-dimethylbenzoyl chloride (1.5 equiv), triethylamine (2.0 equiv).
-
Conditions : Stirring in dichloromethane at 0°C → room temperature for 12 hours.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1). Yield: 58–63%.
Key Insight : The electron-withdrawing ketone at C4 facilitates nucleophilic attack at nitrogen, but steric hindrance from the 2,6-dimethyl groups necessitates excess acylating agent.
Reduction of Tetrahydropyridin-4-ylidene Ammonium Salts
A patented method leverages the reduction of tetrahydropyridin-4-ylidene ammonium salts to access substituted piperidin-4-ones. This approach avoids racemization and enables precise control over substitution patterns.
Synthesis of Tetrahydropyridin-4-ylidene Ammonium Salt
Reduction to Piperidin-4-one
Post-Reduction N-Acylation
-
Reactants : Piperidin-4-one (1.0 equiv), 2,6-dimethylbenzoyl chloride (1.3 equiv).
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
Advantage : This method avoids competing reactions at the ketone group, as acylation occurs post-reduction.
Double Aza-Michael Addition for Direct N-Functionalization
Aza-Michael reactions provide atom-economic pathways to chiral piperidin-4-ones. Divinyl ketones react with primary amines in a tandem process to form the piperidine ring and introduce substituents simultaneously.
Reaction Setup
Stereochemical Outcomes
-
Diastereomer Ratio : 1.1:1.0 to 3.7:1.0, dependent on R-group steric bulk.
-
Yield : 57–68% for 1-(2,6-dimethyl-benzoyl) derivatives.
Limitation : Requires chiral amines for enantioselectivity, increasing synthetic complexity.
Diketone-Aldehyde Cyclization with In Situ Acylation
A novel approach from Murugesan et al. involves cyclizing diketones with aldehydes in the presence of 2,6-dimethylbenzoyl chloride, enabling one-pot ring formation and acylation.
Cyclization Protocol
Simultaneous Acylation
-
Acylating Agent : 2,6-Dimethylbenzoyl chloride (1.5 equiv).
-
Conditions : Quench reaction with 10% HCl, extract with ethyl acetate.
Characterization : ¹H NMR (CDCl₃) δ 2.35 (d, J = 13.8 Hz, 1H), 1.89 (s, 6H), confirming methyl and benzoyl groups.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Key Advantage |
|---|---|---|---|---|
| Mannich + Acylation | 58–63 | Moderate | High | Established protocol |
| Ammonium Salt Reduction | 71 | High | Moderate | Avoids ketone interference |
| Aza-Michael Addition | 57–68 | High | Low | Atom-economic, chiral centers |
| Diketone Cyclization | 85 | Low | High | One-pot synthesis |
Structural and Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(2,6-Dimethyl-benzoyl)-piperidin-4-one derivatives?
- Methodological Answer : Derivatives of piperidin-4-one are typically synthesized via acylation or alkylation reactions. For example, 1-[2-(1H-Benzimidazol-1-yl)acetyl] derivatives can be prepared by reacting piperidin-4-one intermediates with benzimidazole-containing acetyl chlorides in anhydrous dichloromethane under nitrogen, achieving yields of 80–92% at 0–5°C. Catalytic triethylamine is often used to neutralize HCl byproducts . Reaction optimization should prioritize temperature control and stoichiometric ratios to minimize side products.
Q. How is the structural characterization of 1-(2,6-Dimethyl-benzoyl)-piperidin-4-one performed?
- Methodological Answer : Structural confirmation relies on a combination of -NMR, -NMR, and elemental analysis. For instance, -NMR signals for the benzoyl group appear as doublets in the aromatic region (δ 7.2–7.8 ppm), while the piperidin-4-one carbonyl resonates at ~200–210 ppm in -NMR. Elemental analysis (C, H, N) is critical to verify purity, with deviations <0.3% indicating successful synthesis .
Q. What safety precautions are required when handling piperidin-4-one derivatives?
- Methodological Answer : Piperidin-4-one derivatives may exhibit acute toxicity (Category 4 for oral, dermal, or inhalation exposure). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage should follow guidelines for hygroscopic substances, typically in airtight containers at 2–8°C. Refer to Safety Data Sheets (SDS) for specific hazard statements (e.g., H312, H332) and first-aid measures .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for antimicrobial activity in piperidin-4-one derivatives?
- Methodological Answer : SAR studies involve systematic substitution of functional groups (e.g., halogens, methyl groups) on the benzoyl or piperidine rings. For example, introducing p-bromophenyl or p-chlorophenyl substituents enhances antibacterial potency against Staphylococcus aureus by increasing lipophilicity and membrane penetration. Bioactivity assays (MIC, zone of inhibition) should be coupled with computational docking to map interactions with bacterial enzymes like DNA gyrase .
Q. How do researchers resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Discrepancies in NMR or elemental analysis often arise from impurities or tautomeric equilibria. For instance, unexpected -NMR splitting patterns in benzimidazole derivatives may indicate rotational isomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate elemental analysis with combustion-based methods to address minor deviations (<0.5%) .
Q. What computational methods are suitable for modeling the pharmacokinetic properties of 1-(2,6-Dimethyl-benzoyl)-piperidin-4-one?
- Methodological Answer : Tools like SwissADME or Molinspiration predict logP, topological polar surface area (TPSA), and bioavailability. For example, a TPSA <60 Ų suggests good blood-brain barrier penetration. Molecular dynamics simulations can assess binding stability with target proteins (e.g., kinases), while DFT calculations optimize ground-state geometries for synthetic planning .
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
- Methodological Answer : Use cell viability assays (MTT, SRB) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Flow cytometry can quantify apoptosis (Annexin V/PI staining) and cell cycle arrest. For mechanistic insights, perform Western blotting to assess pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (Bcl-2). In vivo xenograft models validate efficacy and toxicity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing bioassay data from piperidin-4-one derivatives?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare treatment groups. Dose-response curves (logistic regression) calculate EC₅₀ values. For high-throughput screening, apply principal component analysis (PCA) to identify structural features correlating with activity. Reproducibility is ensured via triplicate experiments and positive/negative controls .
Q. How to troubleshoot low yields in the synthesis of 1-(2,6-Dimethyl-benzoyl)-piperidin-4-one?
- Methodological Answer : Low yields may stem from moisture-sensitive intermediates or side reactions. Ensure anhydrous conditions using molecular sieves or nitrogen purging. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). If acylation stalls, try alternative catalysts (e.g., DMAP) or microwave-assisted synthesis to accelerate kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
